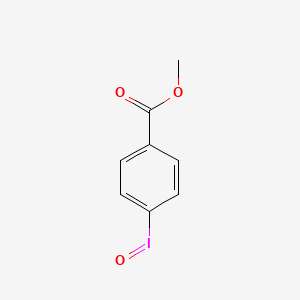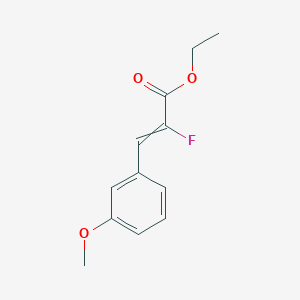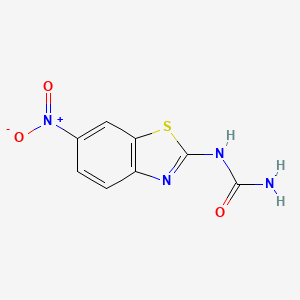
7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine is a chemical compound that belongs to the class of benzotriazepines. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a chloro-substituted phenyl ring and a piperidinyl group, contributes to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine typically involves the following steps:
Formation of the Benzotriazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination of the phenyl ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the benzotriazepine core reacts with piperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or iodine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzotriazepines.
科学的研究の応用
7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Chloro-1,3,4-benzotriazepine: Lacks the phenyl and piperidinyl groups, resulting in different chemical properties.
5-Phenyl-2-(piperidin-1-yl)-1,3,4-benzotriazepine: Similar structure but without the chloro substitution.
7-Chloro-5-phenyl-1,3,4-benzotriazepine: Lacks the piperidinyl group.
Uniqueness
7-Chloro-5-phenyl-2-(piperidin-1-yl)-4H-1,3,4-benzotriazepine is unique due to the presence of both the chloro-substituted phenyl ring and the piperidinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
106393-87-7 |
|---|---|
分子式 |
C19H19ClN4 |
分子量 |
338.8 g/mol |
IUPAC名 |
7-chloro-5-phenyl-2-piperidin-1-yl-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C19H19ClN4/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-23-19(21-17)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,23) |
InChIキー |
ZQWAUZASZLRCGV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=NN2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)




![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)




